molecular formula C27H36O10 B13406833 (6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid CAS No. 84376-63-6

(6aR,10aR)-9-Carboxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydro-6H-dibenzo[b,d]pyran-1-yl beta-D-glucopyranosiduronic acid

Cat. No.: B13406833
CAS No.: 84376-63-6
M. Wt: 520.6 g/mol
InChI Key: BHNZRIZYCGDZNQ-UCEZHQNTSA-N
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Description

(6aR,10aR)-9-Carboxy-6a,7,8,10a-tetrahydro-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-yl-D-Glucopyranosiduronic Acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of dibenzopyrans and is characterized by its carboxylic acid and glucopyranosiduronic acid moieties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6aR,10aR)-9-Carboxy-6a,7,8,10a-tetrahydro-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-yl-D-Glucopyranosiduronic Acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the dibenzopyran core, followed by the introduction of the carboxylic acid and glucopyranosiduronic acid groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

(6aR,10aR)-9-Carboxy-6a,7,8,10a-tetrahydro-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-yl-D-Glucopyranosiduronic Acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can undergo reduction reactions to modify its functional groups.

    Substitution: Various substitution reactions can occur at different positions of the dibenzopyran core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate derivatives, while reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

(6aR,10aR)-9-Carboxy-6a,7,8,10a-tetrahydro-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-yl-D-Glucopyranosiduronic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its therapeutic potential in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6aR,10aR)-9-Carboxy-6a,7,8,10a-tetrahydro-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-yl-D-Glucopyranosiduronic Acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (6aR,10aR)-9-Carboxy-6a,7,8,10a-tetrahydro-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-yl-D-Glucopyranosiduronic Acid: shares similarities with other dibenzopyran derivatives, such as:

Uniqueness

The uniqueness of (6aR,10aR)-9-Carboxy-6a,7,8,10a-tetrahydro-6,6-dimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-yl-D-Glucopyranosiduronic Acid lies in its specific structural features and the combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

84376-63-6

Molecular Formula

C27H36O10

Molecular Weight

520.6 g/mol

IUPAC Name

(6aR,10aR)-1-[(2S,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carboxylic acid

InChI

InChI=1S/C27H36O10/c1-4-5-6-7-13-10-17(35-26-22(30)20(28)21(29)23(36-26)25(33)34)19-15-12-14(24(31)32)8-9-16(15)27(2,3)37-18(19)11-13/h10-12,15-16,20-23,26,28-30H,4-9H2,1-3H3,(H,31,32)(H,33,34)/t15-,16-,20+,21+,22-,23+,26-/m1/s1

InChI Key

BHNZRIZYCGDZNQ-UCEZHQNTSA-N

Isomeric SMILES

CCCCCC1=CC2=C([C@@H]3C=C(CC[C@H]3C(O2)(C)C)C(=O)O)C(=C1)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O

Canonical SMILES

CCCCCC1=CC2=C(C3C=C(CCC3C(O2)(C)C)C(=O)O)C(=C1)OC4C(C(C(C(O4)C(=O)O)O)O)O

Origin of Product

United States

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